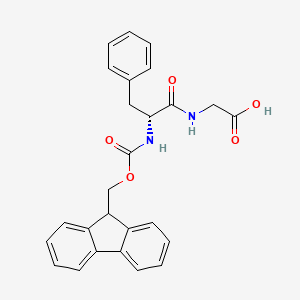
3-Isopropylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by the presence of an isopropyl group attached to the third carbon of the pyridine ring and a hydroxyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with isopropyl halides under basic conditions. Another method includes the use of Grignard reagents, where isopropyl magnesium bromide reacts with pyridin-2-ol to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-isopropylpiperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include 3-isopropylpiperidine.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
3-Isopropylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various organic compounds
Mecanismo De Acción
The mechanism of action of 3-Isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, making the compound useful in various therapeutic applications .
Comparación Con Compuestos Similares
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: 3-Isopropylpyridin-2(1H)-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other pyridinols, which may lack such substituents. The isopropyl group enhances the compound’s lipophilicity and can influence its reactivity and binding characteristics .
Propiedades
IUPAC Name |
3-propan-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-9-8(7)10/h3-6H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADLIMTUDQPESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8061036.png)




![5,7-Dibromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8061081.png)

![Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B8061093.png)

![5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8061115.png)



